1-(4-Chloro-2-iodophenyl)guanidine is an organic compound classified within the guanidine family. Guanidines are characterized by their versatile chemical properties and have applications across various fields, including pharmaceuticals, agriculture, and materials science. This compound features a chloro and an iodo substituent on a phenyl ring, contributing to its unique reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the reaction of suitable precursors under specific conditions. Its molecular structure and properties have been documented in several chemical databases and publications.
1-(4-Chloro-2-iodophenyl)guanidine falls under the category of halogenated guanidines. Its systematic name reflects the presence of chlorine and iodine substituents on the aromatic ring, which significantly influence its chemical behavior.
The synthesis of 1-(4-Chloro-2-iodophenyl)guanidine typically involves the reaction of 4-chloro-2-iodoaniline with cyanamide or other guanidine precursors. This reaction can be facilitated using acidic conditions, often employing hydrochloric acid to promote the formation of the guanidine functional group.
The molecular formula for 1-(4-Chloro-2-iodophenyl)guanidine is . The structure features a guanidine group attached to a phenyl ring substituted with chlorine at the para position and iodine at the ortho position.
1-(4-Chloro-2-iodophenyl)guanidine can undergo various chemical transformations, including:
These reactions are facilitated by the presence of halogen atoms, which can enhance electrophilicity and reactivity under appropriate conditions .
The reactions typically involve standard organic chemistry techniques such as refluxing in solvents, chromatography for purification, and spectroscopic methods for product identification.
The mechanism of action for 1-(4-Chloro-2-iodophenyl)guanidine primarily involves its interaction with biological targets such as enzymes or receptors. The compound is believed to form hydrogen bonds and electrostatic interactions with these targets, potentially leading to inhibition or modulation of their biological functions. This makes it a candidate for further investigation in therapeutic applications .
Relevant data indicates that halogenated compounds like this one often exhibit increased lipophilicity, affecting their bioavailability and interaction with biological membranes .
1-(4-Chloro-2-iodophenyl)guanidine has several scientific applications:
The unique combination of chlorine and iodine substituents offers opportunities for developing compounds with enhanced efficacy in various applications .
Guanidine derivatives constitute a privileged scaffold in anticancer drug development due to their unique molecular recognition properties. Characterized by a nitrogen-rich planar structure, these compounds exhibit exceptional hydrogen-bonding capabilities and protonation potential at physiological pH, enabling robust interactions with biological targets [8]. In oncology, guanidine-based drugs demonstrate multifaceted mechanisms:
FDA-approved guanidine-containing drugs exemplify their therapeutic impact, including Iobenguane (neuroendocrine tumors), Goserelin (prostate/breast cancer), and streptomycin-derived antibiotics with antineoplastic adjunctive applications [8]. The structural versatility of the guanidine moiety facilitates optimization for target specificity, particularly against oncogenic pathways resistant to conventional therapies.
The strategic incorporation of halogens—particularly chlorine and iodine—into phenylguanidine architectures has driven significant advances in anticancer drug design:
This evolution addressed critical limitations of early compounds: light sensitivity from aryl iodides, excessive lipophilicity (CLogP >4.5), and metabolic instability. The simultaneous presence of chlorine and iodine creates complementary electronic effects—chlorine’s electron-withdrawing properties enhance iodine’s halogen bonding potential—while enabling precise steric positioning within target binding pockets [5] .
CRPC represents the lethal phenotype of prostate cancer, characterized by disease progression despite androgen deprivation therapy. The molecular complexity of CRPC involves:
1-(4-Chloro-2-iodophenyl)guanidine emerges as a promising therapeutic probe against CRPC through its dual targeting approach. As a Sigma1 receptor antagonist, it disrupts the chaperone function critical for AR stabilization and nuclear translocation [2]. Unlike direct AR antagonists (e.g., enzalutamide) or androgen synthesis inhibitors (e.g., abiraterone), this compound targets the adaptive machinery enabling CRPC survival under androgen-deprived conditions. Preclinical evidence indicates synergistic activity when combined with MET/HGF pathway inhibitors against metastatic CRPC lesions, particularly in the liver microenvironment [3].
Table 1: Molecular Identity of 1-(4-Chloro-2-iodophenyl)guanidine
Property | Value |
---|---|
IUPAC Name | 1-(4-Chloro-2-iodophenyl)guanidine |
CAS Registry Number | 1697816-86-6 |
Molecular Formula | C₇H₇ClIN₃ |
Molecular Weight | 295.51 g/mol |
SMILES | NC(=N)NC1=CC=C(Cl)C=C1I |
InChIKey | ZVOJFNQFDDOUNF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)I)NC(=N)N |
XLogP3 | 2.4 (Predicted) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7